4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide
Description
4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide is an organic compound with the molecular formula C7H8N2O5S. It is known for its applications in various chemical and industrial processes. The compound is characterized by the presence of a hydroxyl group, a nitro group, and a sulphonamide group attached to a benzene ring.
Properties
IUPAC Name |
4-hydroxy-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-8-15(13,14)5-2-3-7(10)6(4-5)9(11)12/h2-4,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCOFVZAETWNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242068 | |
| Record name | 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-58-2 | |
| Record name | 4-Hydroxy-N-methyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-N-methyl-3-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of Hydroxy Aromatic Precursors
A key intermediate in the synthesis is 4-hydroxy-3-nitroacetophenone , which can be prepared by nitration of 4-hydroxyacetophenone. This step involves:
- Use of nitrating agents such as ammonium nitrate or amine nitrate salts.
- Catalysis by copper salts (copper hydroxide or copper acetate).
- Reaction carried out in an aqueous organic acid medium (e.g., acetic acid solution).
- Temperature control between 60-120°C.
After the reaction, neutralization to pH 7-8, filtration to remove copper salts, and organic extraction (ethyl acetate) followed by drying and concentration yield the nitrated product.
| Step | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| Nitration | Ammonium nitrate, Cu(OH)2 or Cu(OAc)2 | 60-120°C, aqueous acetic acid | Controlled nitration with minimized waste |
| Workup | NaOH to pH 7-8, filtration, extraction | Room temperature | Removal of catalyst and isolation of product |
This method is noted for operational simplicity, safety, and cost-efficiency, with reduced waste generation.
Formation of 4-Hydroxy-3-nitrobenzenesulphonamide
The sulfonamide formation involves reaction of the nitrated aromatic compound with sulfonyl chlorides under controlled conditions:
- Use of 2- or 4-nitrobenzenesulfonyl chloride as sulfonylating agents.
- Reaction with amines or hydrazine derivatives in solvents such as tetrahydrofuran (THF).
- Temperature control from 0°C to room temperature with prolonged stirring (up to 37 hours).
- Neutralization and extraction steps to isolate the sulfonamide.
The process typically includes multiple extraction and washing steps to purify the sulfonamide product.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Sulfonylation | 2-nitrobenzenesulfonyl chloride, amine | 0-25°C, 30 min to 37 h stirring | High yield (~95%), mild conditions |
| Workup | Acid/base neutralization, extraction | Room temperature | Efficient removal of impurities |
This protocol provides high purity sulfonamide intermediates, suitable for further functionalization.
Introduction of N-Methyl Group
The N-methylation of the sulfonamide nitrogen can be achieved by reductive amination or direct methylation methods:
- Reductive amination involving preformation of imine intermediates followed by reduction with sodium borohydride.
- Alternative methylation methods may involve methylating agents under controlled conditions.
- Reaction solvents include ethanol or methanol; temperatures range from reflux to moderate heating (up to 90°C).
- Reaction times vary from hours to overnight depending on substrate reactivity.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Reductive amination | Sulfonamide, formaldehyde or equivalent, NaBH4 | Ethanol, reflux, 6 h | High yield, selective N-methylation |
| Methylation alternatives | Methyl iodide or dimethyl sulfate | Mild heating, basic conditions | Used if reductive amination unsuitable |
This step finalizes the preparation of 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide with good yields and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|
| Nitration | 4-Hydroxyacetophenone, NH4NO3, Cu(OH)2 or Cu(OAc)2 | 60-120°C, aqueous acetic acid | 4-Hydroxy-3-nitroacetophenone, high yield, low waste |
| Sulfonamide Formation | 2-nitrobenzenesulfonyl chloride, amines/hydrazine | 0-25°C, THF solvent, stirring 30 min to 37 h | 4-Hydroxy-3-nitrobenzenesulphonamide intermediate, ~95% yield |
| N-Methylation | Formaldehyde or methylating agents, NaBH4 | Ethanol/methanol, reflux or 90°C, 6 h | Final N-methylated sulfonamide, high purity |
Research Findings and Considerations
- The nitration step benefits from copper salt catalysis, which improves selectivity and reduces environmental impact compared to classical nitration with mixed acids.
- Sulfonamide formation under mild conditions with prolonged stirring ensures high yields and minimal side reactions.
- Reductive amination is preferred for N-methylation due to its selectivity and compatibility with sensitive functional groups.
- Alternative synthetic routes such as Buchwald–Hartwig coupling have been reported for related sulfonamide derivatives but are less common for this specific compound.
- Flow chemistry methods and electrochemical synthesis approaches are emerging but currently less documented for this compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulphonamides.
Scientific Research Applications
4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitrobenzenesulphonamide: Lacks the N-methyl group.
N-Methyl-3-nitro-4-phenolsulfonamide: Similar structure but different substitution pattern.
2-Nitrophenol-4-sulfomethylamide: Different position of the nitro group.
Uniqueness
4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide is unique due to the presence of both the hydroxyl and nitro groups on the benzene ring, along with the N-methyl sulphonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for studies related to antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula: C7H10N2O3S
- Molecular Weight: 202.23 g/mol
The compound contains a nitro group and a sulfonamide moiety, contributing to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound may modulate signal transduction pathways by interacting with cellular receptors.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can effectively inhibit bacterial growth and biofilm formation.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | S. aureus | 80.69% |
| 4e (a related compound) | K. pneumoniae | 79.46% |
These findings suggest that the compound could be developed further as an antibacterial agent.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Notably:
- Compounds such as 4e , 4g , and 4h exhibited significant inhibitory effects at concentrations ranging from 1.52–6.31 μM.
- 4e induced apoptosis in MDA-MB-231 cells, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls.
This indicates a potential for therapeutic applications in cancer treatment.
Case Studies
-
Study on Carbonic Anhydrase Inhibition
A recent study evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase IX (CA IX) and II (CA II). The results showed that compounds like 4e had IC50 values ranging from 10.93–25.06 nM against CA IX, demonstrating selectivity over CA II. -
Enzyme Inhibition and Antibacterial Properties
Another research focused on the antibacterial efficacy of sulfonamides against common pathogens. The study highlighted that derivatives could inhibit bacterial growth effectively while also exhibiting enzyme inhibition properties that interfere with bacterial metabolism.
Comparative Analysis
A comparison table illustrates how this compound stacks up against similar compounds in terms of biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | High (CA IX) |
| 3-amino-4-hydroxy-N-methylbenzenesulfonamide | High | Moderate | Moderate |
| 4-amino-3-hydroxy-N-methylbenzenesulfonamide | Low | High | Low |
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide?
- Methodological Answer : The compound's molecular formula is C₆H₆N₂O₅S , with an average mass of 218.183 Da and a monoisotopic mass of 217.999742 Da . Key structural features include:
- A nitro (-NO₂) group at position 3.
- A hydroxyl (-OH) group at position 4.
- A methyl-substituted sulfonamide (-SO₂NHCH₃) group.
Spectroscopic Techniques : - X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) in crystalline forms .
- Mass spectrometry (MS) : Confirms molecular weight using high-resolution MS (e.g., NIST Standard Reference Database) .
- NMR/IR : Assign functional groups (e.g., nitro stretching at ~1520 cm⁻¹ in IR; aromatic proton shifts in ¹H NMR) .
| Structural Data | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₅S | |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)N+[O-])O | |
| InChIKey | SXSOYEBKXCZKDH-UHFFFAOYSA-N |
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally similar sulfonamides suggest:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas .
- Spill Management : Avoid dust generation; use absorbent materials (e.g., sand) and dispose as hazardous waste .
Q. What are the common synthetic routes for preparing this compound?
- Methodological Answer : Synthesis typically involves sequential functionalization:
Sulfonation : Introduce the sulfonamide group via reaction of benzenesulfonyl chloride with methylamine .
Nitration : Use HNO₃/H₂SO₄ at 0–5°C to add the nitro group .
Hydroxylation : Hydrolyze a protected precursor (e.g., methoxy group) under acidic conditions .
Critical Conditions :
- Maintain low temperatures (<10°C) during nitration to avoid byproducts.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and collision cross-section of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) optimize geometry and predict collision cross-sections using software like Gaussian or ORCA . Reaction path searches (e.g., intrinsic reaction coordinate analysis) identify transition states and intermediates . For collision cross-sections, ion mobility spectrometry (IMS) data can be validated against computational predictions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between NMR, IR, and MS data often arise from impurities or tautomerism. Strategies include:
Q. How can factorial design optimize synthesis parameters for enhanced yield and purity?
- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, reactant molar ratio, catalyst concentration) at two levels (high/low). For example:
- Variables : Temperature (25°C vs. 50°C), molar ratio (1:1 vs. 1:1.5), catalyst (0.5% vs. 1.0%).
- Response Metrics : Yield (%) and purity (HPLC area %).
Statistical tools (e.g., ANOVA) identify significant interactions. For instance, higher temperatures may improve yield but reduce purity due to side reactions .
Q. What challenges arise in analyzing hydrogen bonding in this compound crystals?
- Methodological Answer : Challenges include distinguishing O–H⋯O from N–H⋯O interactions due to overlapping electron densities. Solutions:
Q. How do nitro and sulfonamide groups influence coordination with transition metals?
- Methodological Answer : The nitro group acts as a weak field ligand, while the sulfonamide’s sulfonyl oxygen and deprotonated nitrogen serve as chelation sites. For example:
- Copper Complexes : UV-Vis spectra show d-d transitions at ~600 nm; EPR confirms square-planar geometry .
- Stability Constants : Determined via potentiometric titration (log K values > 4 for Cu²⁺ and Fe³⁺) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
